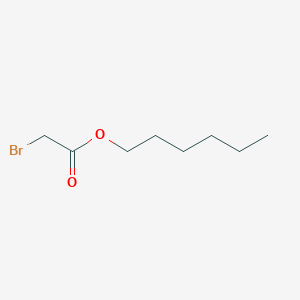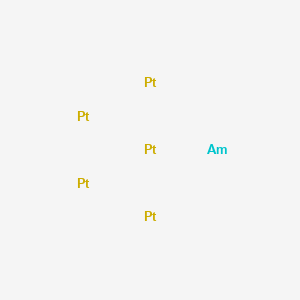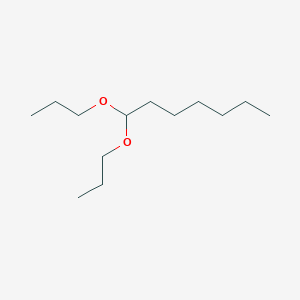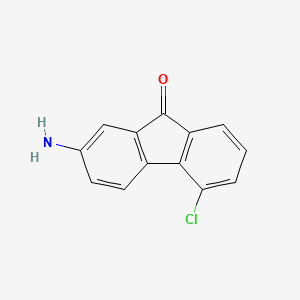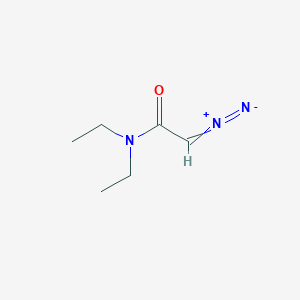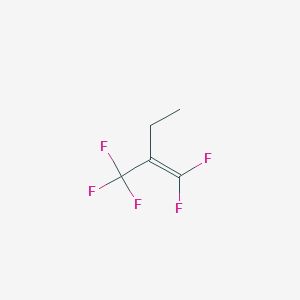
1,1-Difluoro-2-(trifluoromethyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H5F5 This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a butene backbone
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene typically involves the selective activation of C-F bonds in trifluoromethyl alkyne compounds. One method includes the use of a catalyst, ligand, boron reagent, and alkali to achieve high selectivity and yield . The reaction conditions are generally mild, making the process convenient and efficient. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and fewer by-products.
Analyse Chemischer Reaktionen
1,1-Difluoro-2-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of difluoromethylated derivatives.
Major products formed from these reactions include difluoromethylated and trifluoromethylated derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are used in various chemical reactions and processes.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, leading to the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-2-(trifluoromethyl)but-1-ene can be compared with other fluorinated compounds such as:
1,1-Difluoroethane: A simpler fluorinated compound with fewer fluorine atoms.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to an aromatic ring.
1,1,1-Trifluoro-2-chloroethane: Another fluorinated compound with different halogen substitutions.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
13369-10-3 |
|---|---|
Molekularformel |
C5H5F5 |
Molekulargewicht |
160.08 g/mol |
IUPAC-Name |
1,1-difluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H5F5/c1-2-3(4(6)7)5(8,9)10/h2H2,1H3 |
InChI-Schlüssel |
HQSLQHWQSCIMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


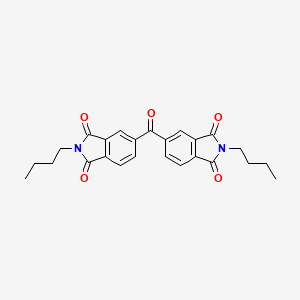
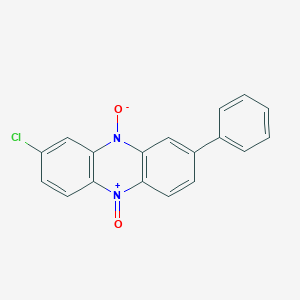
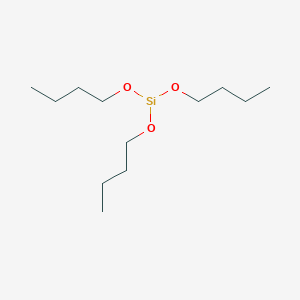
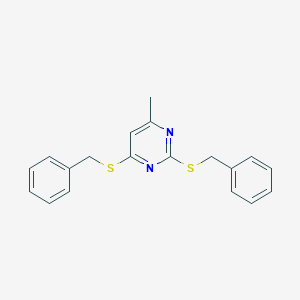

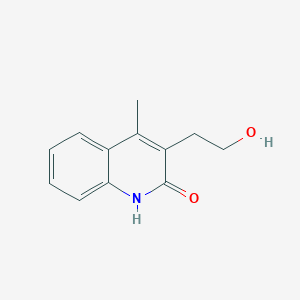
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
